Antimalarial agent 10

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

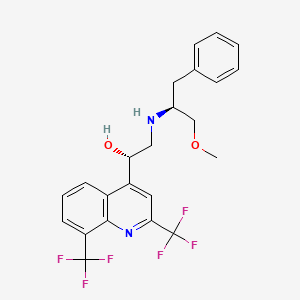

分子式 |

C23H22F6N2O2 |

|---|---|

分子量 |

472.4 g/mol |

IUPAC名 |

(1S)-1-[2,8-bis(trifluoromethyl)quinolin-4-yl]-2-[[(2S)-1-methoxy-3-phenylpropan-2-yl]amino]ethanol |

InChI |

InChI=1S/C23H22F6N2O2/c1-33-13-15(10-14-6-3-2-4-7-14)30-12-19(32)17-11-20(23(27,28)29)31-21-16(17)8-5-9-18(21)22(24,25)26/h2-9,11,15,19,30,32H,10,12-13H2,1H3/t15-,19+/m0/s1 |

InChIキー |

TZXAENYIJDOHQI-HNAYVOBHSA-N |

異性体SMILES |

COC[C@H](CC1=CC=CC=C1)NC[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |

正規SMILES |

COCC(CC1=CC=CC=C1)NCC(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Artemisinin, a Potent Antimalarial Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and core scientific principles of artemisinin (B1665778), a sesquiterpene lactone that has become a cornerstone of modern antimalarial therapy. The journey of artemisinin from a traditional Chinese herbal remedy to a globally recognized life-saving drug offers a compelling case study in natural product drug discovery.

Discovery and Historical Context

The discovery of artemisinin is credited to Chinese scientist Tu Youyou, who was awarded the 2015 Nobel Prize in Physiology or Medicine for her pivotal role.[1][2] In 1969, amidst a secret military project named "Project 523," Tu and her team were tasked with finding a treatment for chloroquine-resistant malaria.[2][3] They turned to traditional Chinese medicine, screening over 2,000 herbal remedies.[2][4] An extract from the sweet wormwood plant, Artemisia annua, showed significant promise.[5]

A critical breakthrough occurred in 1971 when Tu's team refined the extraction process.[2][5] Drawing inspiration from ancient texts, they used a low-temperature ether extraction method, which preserved the active compound's delicate endoperoxide bridge, a feature crucial for its antimalarial activity.[2][4] This process yielded a nontoxic extract that demonstrated 100% efficacy in rodent and monkey models.[2][5] The pure, crystalline active compound was isolated in 1972 and named qinghaosu, now known internationally as artemisinin.[3][5]

Isolation and Purification of Artemisinin from Artemisia annua

The concentration of artemisinin in the dried leaves of Artemisia annua can vary significantly, ranging from 0.03% to as high as 1.5% by dry weight, depending on the plant's origin and cultivar.[6] The isolation process is a multi-step procedure designed to extract and purify this valuable compound.

Experimental Protocol: Solvent Extraction and Purification

This protocol outlines a common method for the isolation of artemisinin:

-

Extraction: The dried and ground leaves of Artemisia annua are extracted with a nonpolar solvent. Hexane (B92381) is a widely used and effective solvent for this initial extraction.[7][8] This can be performed using methods such as continuous hot percolation (Soxhlet extraction) or microwave-assisted extraction.[8][9]

-

Solvent Partitioning: The crude hexane extract is then subjected to liquid-liquid partitioning. This is typically done with hexane and acetonitrile (B52724) to separate artemisinin from nonpolar impurities like waxes.[7][8] The artemisinin preferentially moves into the acetonitrile phase.

-

Chromatographic Purification: The acetonitrile fraction, rich in artemisinin, is concentrated and further purified using column chromatography.[10] Silica (B1680970) gel is a common stationary phase for this step.[8][10]

-

Elution: A solvent system, such as a mixture of ethyl acetate (B1210297) in hexane, is used to elute the compounds from the silica gel column.[8] Fractions are collected and analyzed for artemisinin content.

-

Crystallization: Fractions with high artemisinin content are combined and concentrated. Artemisinin is then crystallized from the concentrated solution, often with the aid of a solvent like cyclohexane (B81311) or 50% ethanol, to yield a pure, white, crystalline powder.[10]

Logical Workflow for Artemisinin Isolation

References

- 1. Timeline of key healthcare milestones - Chinadaily.com.cn [chinadaily.com.cn]

- 2. The discovery of artemisinin and Nobel Prize in Physiology or Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. laskerfoundation.org [laskerfoundation.org]

- 4. Tu Youyou - Wikipedia [en.wikipedia.org]

- 5. Tu Youyou | Biography, Malaria, Nobel Prize, & Facts | Britannica [britannica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mmv.org [mmv.org]

- 8. US4952603A - Method for the isolation of artemisinin from Artemisia annua - Google Patents [patents.google.com]

- 9. Isolation Extraction Estimation of Artemisinin | PPTX [slideshare.net]

- 10. youtube.com [youtube.com]

Synthesis Pathway of Mefloquine (Antimalarial Agent 10): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the core synthesis pathway for Mefloquine, a crucial antimalarial agent often cited in literature as compound 10 in quinoline-based drug studies. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols for key transformations and a summary of quantitative data to facilitate reproducibility and further research.

Overview of the Synthetic Strategy

The synthesis of Mefloquine, chemically known as (±)-erythro-α-(2-piperidyl)-2,8-bis(trifluoromethyl)-4-quinolinemethanol, is a multi-step process commencing from commercially available starting materials. The core of the synthesis involves the construction of the substituted quinoline (B57606) ring system, followed by the introduction and modification of a side chain at the 4-position, culminating in the formation of the final amino alcohol structure. The key intermediates in this pathway include 2,8-bis(trifluoromethyl)-4-quinolinol, 4-chloro-2,8-bis(trifluoromethyl)quinoline (B1363108), and [2,8-bis(trifluoromethyl)-4-quinolyl]-2-pyridinylmethanone.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the Mefloquine synthesis pathway, providing a clear comparison of reaction efficiencies.

| Step | Reaction | Starting Material(s) | Key Reagents | Product | Yield (%) |

| 1 | Quinoline Ring Formation | 2-(Trifluoromethyl)aniline (B126271), Ethyl 4,4,4-trifluoro-3-oxobutanoate | Polyphosphoric acid | 2,8-Bis(trifluoromethyl)-4-quinolinol | ~91% |

| 2 | Chlorination | 2,8-Bis(trifluoromethyl)-4-quinolinol | Phosphorus oxychloride | 4-Chloro-2,8-bis(trifluoromethyl)quinoline | ~98% |

| 3 | Ketone Formation | 4-Chloro-2,8-bis(trifluoromethyl)quinoline, 2-Pyridyl acetonitrile (B52724) | Sodium hydroxide (B78521), Benzyltriethylammonium chloride | [2,8-Bis(trifluoromethyl)-4-quinolyl]-2-pyridinylmethanone | ~99% |

| 4 | Reduction | [2,8-Bis(trifluoromethyl)-4-quinolyl]-2-pyridinylmethanone | Platinum(IV) oxide, Hydrogen gas | (±)-erythro-Mefloquine | Not explicitly stated in reviewed literature |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of Mefloquine.

Step 1: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol

This procedure involves the condensation of 2-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate to form the quinoline core.

Materials:

-

2-(Trifluoromethyl)aniline

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

Polyphosphoric acid (PPA)

-

Ice water

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, add 2-(trifluoromethyl)aniline (77.6 mmol) and ethyl 4,4,4-trifluoroacetoacetate (77.7 mmol).

-

To this mixture, carefully add polyphosphoric acid (637.7 mmol).

-

Heat the reaction mixture to 150 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and slowly pour it into a beaker containing ice water with vigorous stirring. A yellow precipitate will form.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water.

-

Dry the solid to obtain 2,8-bis(trifluoromethyl)-4-quinolinol. The reported yield for this step is approximately 91%.[1]

Step 2: Synthesis of 4-Chloro-2,8-bis(trifluoromethyl)quinoline

This step involves the conversion of the hydroxyl group of the quinolinol to a chloro group.

Materials:

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

In a reaction vessel, combine 2,8-bis(trifluoromethyl)quinolin-4-ol (1 part by weight) with phosphorus oxychloride (sufficient quantity to ensure stirring).

-

Heat the mixture to 80 °C.

-

Maintain the reaction at this temperature, monitoring for completion.

-

After the reaction is complete, carefully quench the reaction mixture by pouring it onto ice.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.

-

The reported yield for this reaction is approximately 98%.

Step 3: Synthesis of [2,8-Bis(trifluoromethyl)-4-quinolyl]-2-pyridinylmethanone

This one-pot reaction forms the ketone intermediate, a direct precursor to Mefloquine.

Materials:

-

4-Chloro-2,8-bis(trifluoromethyl)quinoline

-

2-Pyridyl acetonitrile

-

Sodium hydroxide (20N aqueous solution)

-

Tetrahydrofuran (THF)

-

Benzyltriethylammonium chloride

-

Hexane

-

ortho-Phosphoric acid (85% aqueous solution)

Procedure:

-

To a reaction flask, add 4-chloro-2,8-bis(trifluoromethyl)quinoline (0.0385 mol), 2-pyridyl acetonitrile (0.0423 mol), THF (35 ml), and benzyltriethylammonium chloride (0.26 g, 3 mole %).

-

Add 20N aqueous sodium hydroxide (9.63 ml, 0.192 mol) to the mixture.

-

Stir the reaction at a controlled temperature until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to 0-5 °C and neutralize with 85% aqueous ortho-phosphoric acid (4.5 ml).

-

Remove the THF by distillation.

-

Add water (30 ml) and extract the product with toluene (5 x 50 ml).

-

Combine the organic extracts and distill off the solvent.

-

Crystallize the crude product from a toluene/hexane mixture to yield [2,8-bis(trifluoromethyl)-4-quinolyl]-2-pyridinylmethanone. The reported yield is 99%.[2]

Step 4: Reduction to (±)-erythro-Mefloquine

The final step is the catalytic hydrogenation of the ketone to the desired erythro-amino alcohol.

Materials:

-

[2,8-Bis(trifluoromethyl)-4-quinolyl]-2-pyridinylmethanone

-

Platinum(IV) oxide (PtO₂)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve [2,8-bis(trifluoromethyl)-4-quinolyl]-2-pyridinylmethanone in ethanol in a high-pressure hydrogenation vessel.

-

Add a catalytic amount of platinum(IV) oxide.

-

Pressurize the vessel with hydrogen gas.

-

Agitate the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed.

-

After the reaction is complete, filter off the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product is a mixture of erythro and threo diastereomers. The desired erythro isomer can be separated by fractional crystallization of their salts (e.g., hydrochloride or hydrobromide salts) from a suitable solvent such as ethanol.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Overall synthesis pathway of Mefloquine.

Caption: General experimental workflow for Mefloquine synthesis.

References

An In-depth Technical Guide to the Mechanism of Action of Artemisinin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Artemisinin (B1665778) and its derivatives represent a cornerstone of modern antimalarial therapy, particularly for infections caused by multidrug-resistant Plasmodium falciparum. Discovered in 1972 by Tu Youyou from the plant Artemisia annua (sweet wormwood), this class of sesquiterpene lactones is distinguished by a unique 1,2,4-trioxane (B1259687) endoperoxide bridge, which is indispensable for its parasiticidal activity.[1] This guide provides a detailed examination of the molecular mechanisms underpinning artemisinin's action, summarizes key quantitative efficacy data, outlines relevant experimental protocols, and visualizes the core pathways and workflows involved in its study.

Core Mechanism of Action

The prevailing mechanism of action for artemisinin is a two-step process involving activation and subsequent indiscriminate damage to parasite components.[2] Unlike many chemotherapeutic agents that target specific enzymes, artemisinin acts more like a "bomb" that is detonated by the parasite's own metabolic activity.

2.1 Activation by Heme-Iron Artemisinin is a prodrug that is chemically inert until it enters a parasite-infected red blood cell.[1] The malaria parasite, particularly during its asexual blood stage, digests large amounts of the host cell's hemoglobin to acquire amino acids for its growth.[3] This process releases substantial quantities of free heme, which contains iron in its ferrous (Fe²⁺) state.

The crucial activation step occurs when the endoperoxide bridge of the artemisinin molecule interacts with this intraparasitic heme-iron.[2][4] The iron catalyzes the reductive cleavage of the peroxide bond, a reaction akin to the Fenton reaction.[5]

2.2 Generation of Cytotoxic Free Radicals The cleavage of the endoperoxide bridge is an unstable process that results in the generation of highly reactive and cytotoxic carbon-centered free radicals.[2][4] These radicals are the primary effectors of artemisinin's antimalarial activity.

2.3 Widespread Macromolecular Damage Once formed, these free radicals wreak havoc within the parasite. They are highly reactive and non-specific, leading to the alkylation and damage of a multitude of vital biomolecules, including parasite proteins and lipids.[2][3] This widespread, promiscuous targeting results in severe oxidative stress and ultimately leads to the death of the parasite.[1] While numerous proteins are likely damaged, specific targets that have been proposed include the translationally controlled tumor protein (TCTP) and a parasite-specific Ca²⁺ ATPase known as PfATP6.[6][7]

Caption: Artemisinin activation pathway within a parasite-infected red blood cell.

Modulation of Signaling Pathways

Beyond its direct cytotoxic effects, research indicates that artemisinin and its derivatives can modulate various host and parasite signaling pathways. These effects are particularly relevant to the drug's anti-inflammatory and potential anti-cancer properties. Key pathways affected include:

-

NF-κB Signaling: Artemisinin can inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα, and blocking the nuclear translocation of the p65 subunit. This leads to a downregulation of pro-inflammatory cytokines like TNF-α.[8]

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, which are involved in cellular stress responses and inflammation, are also modulated by artemisinin.[8]

-

Other Pathways: Studies have implicated artemisinin in interfering with the Jak/STAT and mTOR signaling pathways, further contributing to its immunoregulatory effects.[9]

Caption: Impact of artemisinin on key cellular signaling pathways.

Quantitative Data: In Vitro Efficacy

The potency of artemisinin and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. The values can vary based on the specific derivative, the parasite strain, and the experimental conditions.

| Compound | Target Organism/Cell Line | IC₅₀ Value | Reference(s) |

| Artemisinin | Plasmodium berghei | 1.9 x 10⁻⁸ M (19 nM) | [10] |

| Artesunate (B1665782) | Plasmodium berghei | 1.1 x 10⁻⁸ M (11 nM) | [10] |

| Dihydroartemisinin (B1670584) | Plasmodium berghei | 0.3 x 10⁻⁸ M (3 nM) | [10] |

| Dihydroartemisinin | PC9 Lung Cancer Cells (48h) | 19.68 µM | [11] |

| Dihydroartemisinin | NCI-H1975 Lung Cancer Cells (48h) | 7.08 µM | [11] |

| Dihydroartemisinin | HepG2 Liver Cancer Cells (24h) | 40.2 µM | [11] |

| Artemisinin | A549 Lung Cancer Cells | 28.8 µg/mL | [11] |

Experimental Protocols

5.1 In Vitro Antimalarial Susceptibility Assay (IC₅₀ Determination)

This protocol outlines a common method for determining the IC₅₀ of antimalarial compounds against P. falciparum using a DNA-intercalating dye.

-

Parasite Culture: Asynchronously growing P. falciparum cultures are maintained in human red blood cells (RBCs) in complete medium (e.g., RPMI-1640 with supplements) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Drug Preparation: The test compound (e.g., artemisinin) is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. A series of 2-fold serial dilutions are then prepared in the culture medium.

-

Assay Plate Setup: In a 96-well microtiter plate, add 50 µL of each drug dilution. Add 50 µL of the parasite culture (typically at 1% parasitemia and 2% hematocrit). Include positive controls (parasitized RBCs without drug) and negative controls (uninfected RBCs).

-

Incubation: Incubate the plates for 48-72 hours under the same conditions as the parasite culture to allow for parasite replication.

-

Lysis and Staining: After incubation, lyse the RBCs and stain the parasite DNA. A common method is to add a lysis buffer containing a fluorescent dye such as SYBR Green I, which intercalates with DNA.

-

Fluorescence Reading: Read the fluorescence intensity of each well using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm). The fluorescence intensity is directly proportional to the amount of parasite DNA, and thus to parasite growth.

-

Data Analysis: Normalize the fluorescence readings to the positive control (100% growth) and negative control (0% growth). Plot the normalized values against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

References

- 1. Artemisinin - Wikipedia [en.wikipedia.org]

- 2. Artemisinin antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Artemisinin: a game-changer in malaria treatment | Medicines for Malaria Venture [mmv.org]

- 4. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two distinct and competitive pathways confer the cellcidal actions of artemisinins [microbialcell.com]

- 6. mdpi.com [mdpi.com]

- 7. Artemisinins: their growing importance in medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of in vivo and in vitro antimalarial activity of artemisinin, dihydroartemisinin and sodium artesunate in the Plasmodium berghei-rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

In vitro antiplasmodial activity of "Antimalarial agent 10"

An In-Depth Technical Guide on the In Vitro Antiplasmodial Activity of Antimalarial Agent MMV667494

The urgent need for novel antimalarial drugs, driven by the emergence of parasite resistance to existing therapies, has intensified research in drug discovery.[1][2] A critical phase in this pipeline is the in vitro screening of compound libraries to identify potent agents against Plasmodium falciparum, the most lethal malaria parasite. This technical guide focuses on the in vitro antiplasmodial activity of a potent candidate compound, MMV667494, from the Medicines for Malaria Venture (MMV) Pathogen Box.[1]

Data Presentation: Potency and Selectivity

The efficacy of a potential antimalarial drug is determined by its potency against the parasite and its selectivity, meaning it should have minimal toxicity to mammalian cells.

In Vitro Antiplasmodial Activity

MMV667494 was identified as a highly potent compound in a screening of 125 compounds from the MMV Pathogen Box against the chloroquine-sensitive 3D7 strain of P. falciparum.[1] The activity is commonly measured by the 50% inhibitory concentration (IC50), which is the concentration of a drug that reduces parasite growth by 50%.

Table 1: In Vitro Antiplasmodial Activity of MMV667494 against P. falciparum 3D7

| Compound | P. falciparum Strain | IC50 (µM) | Assay Method |

| MMV667494 | 3D7 (Sensitive) | Reported as highly potent | SYBR Green I Assay |

| Chloroquine (Control) | 3D7 (Sensitive) | >0.075 µM | SYBR Green I Assay |

Note: The specific IC50 value for MMV667494 was not detailed in the provided abstract, but it was identified as the "most potent" among the tested compounds, with potency higher than chloroquine.[1]

Cytotoxicity and Selectivity Index

To assess the therapeutic potential, the compound's cytotoxicity against a human cell line is evaluated. The 50% cytotoxic concentration (CC50) is determined, and the Selectivity Index (SI) is calculated as the ratio of CC50 to IC50. A higher SI value is desirable, indicating greater selectivity for the parasite.[3][4]

Table 2: Cytotoxicity and Selectivity Index of MMV667494

| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Assay Method |

| MMV667494 | Mammalian (e.g., HeLa, HepG2) | Data not specified | Data not specified | MTT Assay |

Note: While the specific CC50 value for MMV667494 is not available in the initial results, MMV states that Pathogen Box compounds generally have cytotoxicity values at least 5-fold less potent than their activity against the pathogen.[5]

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation of antimalarial candidates. The following are detailed methodologies for the key assays used to characterize MMV667494.

In Vitro Antiplasmodial Assay (SYBR Green I Method)

This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.[3][6]

1. Reagents and Media Preparation:

-

Complete Medium (cRPMI): RPMI 1640 medium is supplemented with HEPES, L-glutamine, hypoxanthine, gentamicin, and Albumax II or heat-inactivated human serum.[6]

-

Parasite Culture: A chloroquine-sensitive P. falciparum strain (e.g., 3D7) is maintained in continuous culture using O+ human erythrocytes at a specified hematocrit in cRPMI.[7] The culture is synchronized to the ring stage, often using a 5% D-sorbitol treatment.[6]

-

SYBR Green I Lysis Buffer: The buffer contains Tris, EDTA, saponin, and Triton X-100, with SYBR Green I dye added before use.[7]

2. Assay Procedure:

-

Drug Plate Preparation: Test compounds are serially diluted in cRPMI in a 96-well plate. Control wells containing a standard antimalarial (e.g., Chloroquine) and a negative control (solvent vehicle) are included.[6]

-

Parasite Seeding: A parasite suspension, typically at 1% parasitemia and 2% hematocrit, is prepared. 100 µL of this suspension is added to each well of the drug plate.[6]

-

Incubation: Plates are incubated for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, and 90% N₂).[6]

-

Lysis and Staining: After incubation, 100 µL of the SYBR Green I lysis buffer is added to each well. The plate is incubated in the dark at room temperature for 1-2 hours.[6][7]

-

Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[3] IC50 values are then calculated from dose-response curves.[8]

Cytotoxicity Assay (MTT Method)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of NAD(P)H-dependent cellular oxidoreductase enzymes.[3]

1. Cell Culture and Plating:

-

A confluent monolayer of a mammalian cell line (e.g., HepG2, TOV-21G) is detached, washed, and seeded into a 96-well plate.[9]

-

The plate is incubated for 18-24 hours at 37°C in 5% CO₂ to allow for cell adherence.

2. Assay Procedure:

-

Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the test compound.

-

Incubation: The cells are incubated with the compound for 24-48 hours.[3]

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours.[3]

-

Formazan (B1609692) Solubilization: The supernatant is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. CC50 values are determined from the resulting dose-response curves.[3]

Visualizations

Diagrams help to clarify complex workflows and relationships in the drug screening process.

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

Caption: Logical relationship between the agent and its biological effects.

References

- 1. Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mesamalaria.org [mesamalaria.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Pathogen Box supporting information | Medicines for Malaria Venture [mmv.org]

- 6. benchchem.com [benchchem.com]

- 7. media.malariaworld.org [media.malariaworld.org]

- 8. scialert.net [scialert.net]

- 9. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

Unraveling the Target of Antimalarial Agent 10 in Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the target identification process for "Antimalarial agent 10," a potent aminoalcohol quinoline (B57606) compound. While the definitive molecular target remains an area of active investigation, this document synthesizes the current understanding of its mechanism of action, drawing parallels with other quinoline antimalarials and detailing the experimental methodologies employed to elucidate its biological activity against Plasmodium falciparum, the deadliest species of malaria parasite.

Introduction to this compound

This compound is an aminoalcohol quinoline derivative that has demonstrated significant in vitro activity against both chloroquine-sensitive (Pf3D7) and chloroquine-resistant (PfW2) strains of P. falciparum.[1] Its promising efficacy necessitates a thorough understanding of its molecular target(s) to advance its development as a potential therapeutic. The quinoline class of antimalarials, which includes well-known drugs like chloroquine (B1663885) and mefloquine, has historically been a cornerstone of malaria treatment. These agents are generally thought to disrupt the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.

Quantitative Efficacy of this compound

The in vitro potency of this compound has been quantified against key laboratory strains of P. falciparum. The 50% inhibitory concentration (IC50) values highlight its potent antiplasmodial activity.

| Parameter | Value | P. falciparum Strain | Reference |

| IC50 | 14.9 nM | Pf3D7 (chloroquine-sensitive) | [1] |

| IC50 | 11.0 nM | PfW2 (chloroquine-resistant) | [1] |

| Selectivity Index | > 770 | - | [1] |

Hypothesized Mechanism of Action and Potential Targets

The primary mechanism of action for many quinoline-containing antimalarials is the inhibition of hemozoin biocrystallization in the parasite's acidic food vacuole. It is hypothesized that this compound shares this mode of action.

Inhibition of Hemozoin Formation

During its intraerythrocytic stage, P. falciparum digests host hemoglobin for essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline structure called hemozoin. Quinolone antimalarials are weak bases that are thought to accumulate in the acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death. Studies on other 4-aminoalcohol quinoline derivatives have shown strong inhibition of β-hematin (synthetic hemozoin) formation.[2]

Other Potential Targets and Mechanisms

While heme detoxification is a primary hypothesis, other potential targets and mechanisms for quinoline antimalarials are being explored. These include:

-

Plasmodium falciparum multidrug resistance protein 1 (PfMDR1): Polymorphisms in the gene encoding this transporter protein have been linked to altered susceptibility to various quinoline drugs, suggesting a potential interaction.[2]

-

Interaction with parasite proteins: Photoaffinity labeling studies with mefloquine, a quinolinemethanol, have identified interactions with parasite proteins, although their exact role in the drug's efficacy is not fully characterized.

-

Disruption of other cellular pathways: The broad activity of quinolines suggests they may have pleiotropic effects within the parasite.

The following diagram illustrates the proposed primary mechanism of action for aminoalcohol quinoline compounds like this compound.

Experimental Protocols for Target Identification

Several experimental approaches are crucial for elucidating the molecular target of a novel antimalarial compound. The following protocols are standard methodologies in the field.

In Vitro Antiplasmodial Activity Assay

This assay determines the IC50 of a compound against P. falciparum.

-

Materials:

-

P. falciparum culture (e.g., 3D7 or W2 strains)

-

Human red blood cells

-

RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

-

Test compound (this compound)

-

SYBR Green I nucleic acid stain

-

96-well microplates

-

-

Procedure:

-

Synchronize parasite cultures to the ring stage.

-

Prepare serial dilutions of the test compound in culture medium.

-

Add the parasite culture to the wells of the 96-well plate containing the compound dilutions.

-

Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).

-

After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

-

Measure fluorescence using a microplate reader.

-

Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.

-

Hemozoin Inhibition Assay (β-Hematin Formation Assay)

This assay assesses the ability of a compound to inhibit the formation of β-hematin.

-

Materials:

-

Hemin (B1673052) chloride

-

Sodium acetate (B1210297)

-

Glacial acetic acid

-

Test compound

-

96-well microplates

-

-

Procedure:

-

Prepare a solution of hemin in a suitable solvent (e.g., DMSO).

-

Add serial dilutions of the test compound to the wells of a 96-well plate.

-

Add the hemin solution to each well.

-

Initiate the polymerization by adding an acetate solution and incubating at an elevated temperature (e.g., 60°C) for several hours.

-

After incubation, centrifuge the plate to pellet the β-hematin.

-

Remove the supernatant and wash the pellet.

-

Solubilize the β-hematin pellet in a basic solution (e.g., NaOH).

-

Measure the absorbance of the solubilized β-hematin using a microplate reader.

-

Calculate the concentration of compound that inhibits β-hematin formation by 50% (IC50).

-

In Vitro Evolution of Resistance and Whole-Genome Sequencing

This powerful technique can identify potential drug targets by selecting for resistant parasites and identifying the genetic mutations responsible for the resistance phenotype.

Conclusion

This compound represents a promising compound in the fight against malaria. While its precise molecular target is yet to be definitively identified, the current body of evidence strongly suggests that, like other aminoalcohol quinolines, it interferes with the parasite's heme detoxification pathway. Further research employing techniques such as in vitro evolution of resistance coupled with whole-genome sequencing, as well as chemoproteomic approaches, will be instrumental in pinpointing its specific molecular interactions and solidifying its mechanism of action. A comprehensive understanding of its target is paramount for its continued development and for designing strategies to overcome potential drug resistance.

References

Technical Guide: Cytotoxicity and Selectivity Index of Antimalarial Agent 10

This technical guide provides a comprehensive overview of the cytotoxicity and selectivity index of a novel antimalarial candidate, designated as Antimalarial Agent 10. The document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of new antimalarial therapies.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial agents with novel mechanisms of action. A critical aspect of preclinical drug development is the assessment of a compound's therapeutic window, defined by its efficacy against the parasite relative to its toxicity to host cells. The selectivity index (SI), calculated as the ratio of host cell cytotoxicity to antiplasmodial activity, is a key parameter in this evaluation.[1] A high SI value is desirable, indicating that the compound is significantly more toxic to the parasite than to human cells. This guide details the cytotoxicity profile and selectivity index of this compound, a promising new candidate in our drug discovery pipeline.

Data Presentation: Cytotoxicity and Selectivity Index

The in vitro activity of this compound was evaluated against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum. Cytotoxicity was assessed against a panel of human cell lines to determine the agent's potential for off-target effects.

Table 1: In Vitro Antiplasmodial Activity of this compound

| P. falciparum Strain | IC50 (nM) [a] |

| 3D7 (Chloroquine-Sensitive) | 9.5 |

| K1 (Chloroquine-Resistant) | 10.9 |

[a] IC50 (50% inhibitory concentration) is the concentration of the agent that causes a 50% reduction in parasite growth.

Table 2: Cytotoxicity Profile of this compound against Human Cell Lines

| Human Cell Line | Cell Type | CC50 (µM) [b] |

| HepG2 | Human Liver Carcinoma | > 50 |

| HEK293 | Human Embryonic Kidney | > 50 |

| HeLa | Human Cervical Cancer | 12.5 |

[b] CC50 (50% cytotoxic concentration) is the concentration of the agent that causes a 50% reduction in host cell viability.

Table 3: Selectivity Index of this compound

| Human Cell Line | Selectivity Index (SI) [c] vs. 3D7 | Selectivity Index (SI) [c] vs. K1 |

| HepG2 | > 5263 | > 4587 |

| HEK293 | > 5263 | > 4587 |

| HeLa | 1316 | 1147 |

[c] Selectivity Index (SI) is calculated as the ratio of CC50 to IC50.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay determines the inhibitory effect of the test compound on the proliferation of P. falciparum in red blood cells.

-

Parasite Culture: Asynchronous cultures of P. falciparum strains (3D7 and K1) are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.

-

Compound Preparation: this compound is serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations.

-

Assay Procedure:

-

Parasitized red blood cells are diluted to a final parasitemia of 0.5% and a hematocrit of 2%.

-

100 µL of the cell suspension is added to the wells of a 96-well microplate containing 100 µL of the diluted compound.

-

Plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

-

Data Analysis:

-

After incubation, 100 µL of SYBR Green I lysis buffer is added to each well.

-

Plates are incubated in the dark at room temperature for 1 hour.

-

Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

The IC50 values are calculated by non-linear regression analysis of the dose-response curves.[2]

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Culture: Human cell lines (HepG2, HEK293, HeLa) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Compound Preparation: this compound is serially diluted in culture medium to the desired concentrations.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

The culture medium is replaced with fresh medium containing the test compound, and the plates are incubated for another 48 hours.

-

-

Data Analysis:

-

20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

The medium is removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

-

Absorbance is measured at 570 nm using a microplate reader.

-

The CC50 values are determined from the dose-response curves.[1]

-

Visualizations

Experimental Workflow for Selectivity Index Determination

Caption: Workflow for determining the Selectivity Index of this compound.

Hypothetical Signaling Pathway Targeted by this compound

Caption: Hypothetical signaling pathway inhibited by this compound.

References

A Technical Guide: Preliminary Pharmacokinetic Profile of Antimalarial Agent 10

For Research and Drug Development Professionals

Disclaimer: "Antimalarial agent 10" is a hypothetical compound designation used for illustrative purposes within this guide. The data, protocols, and pathways presented are representative of an early-stage drug candidate and are intended to serve as a template for the pharmacokinetic assessment of novel antimalarial compounds.

Introduction

The development of new antimalarial agents with favorable pharmacokinetic (PK) properties is critical to overcoming the challenges of drug resistance and simplifying dosing regimens to improve patient adherence. This document outlines the preliminary pharmacokinetic profile of a novel investigational compound, this compound (AMA-10). The following sections provide a summary of its absorption, distribution, metabolism, and excretion (ADME) characteristics based on standard preclinical in vitro and in vivo assays. The data presented herein aims to guide further non-clinical and clinical development of this promising candidate.

In Vivo Pharmacokinetic Profile in Murine Model

The pharmacokinetic parameters of AMA-10 were evaluated in male BALB/c mice following a single dose administration. The study aimed to determine the oral bioavailability and key systemic exposure metrics of the compound.

Data Summary

The quantitative results from the in vivo mouse study are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of AMA-10 in Mice Following a Single Dose

| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (10 mg/kg) |

|---|---|---|

| Cmax (Maximum Concentration) | 2,150 ng/mL | 850 ng/mL |

| Tmax (Time to Cmax) | 0.08 hr | 1.0 hr |

| AUC(0-t) (Area Under the Curve) | 3,550 hr*ng/mL | 6,200 hr*ng/mL |

| t1/2 (Half-life) | 2.5 hr | 2.8 hr |

| CL (Clearance) | 9.4 mL/min/kg | - |

| Vd (Volume of Distribution) | 1.9 L/kg | - |

| F% (Oral Bioavailability) | - | 35% |

Experimental Protocol: In Vivo Pharmacokinetic Study

-

Species and Strain: Male BALB/c mice (n=3 per group).

-

Dosing:

-

Intravenous (IV): A single 2 mg/kg dose of AMA-10, formulated in 10% DMSO / 40% PEG400 / 50% Saline, was administered via the tail vein.

-

Oral (PO): A single 10 mg/kg dose of AMA-10, formulated in 0.5% Methylcellulose, was administered by oral gavage.

-

-

Sample Collection: Blood samples (approximately 50 µL) were collected from the saphenous vein into EDTA-coated capillaries at pre-determined time points (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Plasma was separated by centrifugation.

-

Bioanalysis: Plasma concentrations of AMA-10 were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software. Oral bioavailability (F%) was calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

In Vitro ADME Profile

A series of in vitro assays were conducted to characterize the metabolic stability and plasma protein binding of AMA-10, providing insights into its likely metabolic fate and distribution in circulation.

Data Summary

Table 2: In Vitro ADME Properties of this compound

| Assay | Species | Matrix | Result | Interpretation |

|---|---|---|---|---|

| Metabolic Stability | Human | Liver Microsomes | t1/2 = 45 min | Moderate Clearance |

| Mouse | Liver Microsomes | t1/2 = 28 min | High Clearance | |

| Plasma Protein Binding | Human | Plasma | 98.5% Bound | High Binding |

| | Mouse | Plasma | 97.2% Bound | High Binding |

Experimental Protocol: In Vitro Metabolic Stability Assay

-

System: Pooled human and mouse liver microsomes.

-

Incubation: AMA-10 (1 µM final concentration) was incubated with liver microsomes (0.5 mg/mL) and an NADPH-regenerating system at 37°C.

-

Sampling: Aliquots were removed at 0, 5, 15, 30, and 60 minutes and the reaction was quenched with ice-cold acetonitrile (B52724) containing an internal standard.

-

Analysis: The remaining concentration of AMA-10 was quantified by LC-MS/MS.

-

Calculation: The half-life (t1/2) was determined from the slope of the natural logarithm of the remaining parent compound concentration versus time plot.

Experimental Protocol: Plasma Protein Binding Assay

-

Method: Rapid Equilibrium Dialysis (RED).

-

Procedure: AMA-10 (2 µM) was added to plasma and dialyzed against a protein-free buffer solution using a RED device with an 8 kDa molecular weight cut-off membrane. The system was incubated at 37°C for 4 hours.

-

Analysis: Concentrations of AMA-10 in the plasma and buffer compartments were measured by LC-MS/MS.

-

Calculation: The fraction unbound (fu) was calculated, and the percentage bound was determined as (1 - fu) * 100.

Visualized Workflows and Pathways

Diagrams are provided below to illustrate the experimental workflow for preclinical pharmacokinetic profiling and a hypothetical metabolic pathway for AMA-10.

A Comprehensive Technical Guide to the Solubility and Stability Testing of Antimalarial Agent 10

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of "Antimalarial Agent 10" (CAS: 2747280-03-9), an aminoalcohol quinoline (B57606) compound. In the absence of extensive publicly available data for this specific agent, this document outlines the standard, industry-accepted methodologies and experimental protocols necessary to characterize its physicochemical properties. Adherence to these guidelines is crucial for advancing a new chemical entity through the drug development pipeline.

Solubility Characterization of this compound

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Both kinetic and thermodynamic solubility assays are recommended to fully characterize the solubility profile of this compound.

Kinetic Solubility Assessment

Kinetic solubility provides an early indication of a compound's dissolution characteristics and is suitable for high-throughput screening. The turbidimetric method is a common approach.

Table 1: Illustrative Kinetic Solubility Data for this compound

| Parameter | pH 4.0 | pH 7.4 (PBS) | pH 9.0 |

| Kinetic Solubility (µM) | > 200 | 150 | 85 |

| Method | Turbidimetric | Turbidimetric | Turbidimetric |

| Incubation Time | 2 hours | 2 hours | 2 hours |

| Temperature | Room Temp. | Room Temp. | Room Temp. |

| Co-solvent | 2% DMSO | 2% DMSO | 2% DMSO |

Thermodynamic Solubility Evaluation

Thermodynamic, or equilibrium, solubility represents the true solubility of a compound at saturation after an extended incubation period. The shake-flask method is the gold standard for this determination.

Table 2: Illustrative Thermodynamic Solubility Data for this compound

| Parameter | pH 4.0 | pH 7.4 (PBS) | pH 9.0 |

| Thermodynamic Solubility (µg/mL) | 450 | 280 | 120 |

| Method | Shake-Flask | Shake-Flask | Shake-Flask |

| Incubation Time | 24 hours | 24 hours | 24 hours |

| Temperature | 25°C | 25°C | 25°C |

| Analysis | HPLC-UV | HPLC-UV | HPLC-UV |

Experimental Protocols: Solubility Determination

Protocol 1: Kinetic Solubility by Turbidimetry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: Add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a final DMSO concentration of ≤2%.

-

Incubation: Incubate the plate at a controlled room temperature for a specified period, typically 1.5 to 2 hours, with gentle shaking.

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.

Protocol 2: Thermodynamic Solubility by Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to vials containing buffers at different pH values (e.g., pH 4.0, 7.4, and 9.0).

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sample Processing: After incubation, allow the vials to stand to let undissolved solids settle. Filter the supernatant through a 0.45 µm filter to remove any particulate matter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Visualization of Experimental Workflows

Caption: Workflow for Solubility Testing.

Stability Assessment of this compound

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors. This includes long-term stability studies and forced degradation studies to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to evaluate the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[1][2][3] The recommended conditions are based on the International Council for Harmonisation (ICH) guidelines.[4]

Table 3: Illustrative Forced Degradation Study Results for this compound

| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Major Degradants Formed |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | Degradant A, Degradant B |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 45% | Degradant C |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. | 8% | Degradant D |

| Thermal | Solid State | 48 hours | 80°C | < 2% | - |

| Photostability | ICH Q1B Option 2 | - | - | 22% | Degradant E, Degradant F |

Long-Term Stability Study (ICH Q1A)

Long-term stability studies are conducted under recommended storage conditions to establish a re-test period or shelf life.

Table 4: Illustrative Long-Term Stability Study Plan for this compound

| Storage Condition | Testing Time Points | Parameters to be Tested |

| 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months | Appearance, Assay, Purity, Degradation Products |

| 40°C ± 2°C / 75% RH ± 5% RH | 0, 1, 2, 3, 6 months | Appearance, Assay, Purity, Degradation Products |

Experimental Protocols: Stability Testing

Protocol 3: Forced Degradation Studies

-

Hydrolytic Stability:

-

Acid: Dissolve this compound in 0.1 M HCl and incubate at 60°C.

-

Base: Dissolve this compound in 0.1 M NaOH and incubate at 60°C.

-

Neutral: Dissolve this compound in purified water and incubate at 60°C.

-

Sample at appropriate time points, neutralize the solution, and analyze by a stability-indicating HPLC method.

-

-

Oxidative Stability:

-

Dissolve this compound in a solution of 3% hydrogen peroxide.

-

Store at room temperature, protected from light.

-

Sample at various time points and analyze.

-

-

Thermal Stability:

-

Expose solid this compound to elevated temperatures (e.g., 80°C) in a controlled oven.

-

Test the sample at specified intervals.

-

-

Photostability (as per ICH Q1B): [5][6][7]

-

Expose the solid drug substance and a solution of the drug to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[5]

-

A control sample should be protected from light.

-

Analyze both the exposed and control samples.

-

Visualization of Stability Testing Workflow

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

The Enigmatic Identity of "Antimalarial Agent 10": A Whitepaper on the Drug Discovery Journey

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel antimalarial agents is a continuous and critical endeavor in global health, driven by the persistent threat of drug resistance in Plasmodium parasites. While the query for a specific "Antimalarial agent 10" does not yield a singular, recognized entity in publicly available scientific literature, this very ambiguity provides an opportunity to delve into the rigorous and often confidential process of drug discovery and development. Compounds in preclinical and early clinical stages are frequently designated with internal numerical codes, such as "agent 10," before receiving a generic name. This in-depth guide explores the typical origins and developmental pathway of such a candidate, using the placeholder "this compound" as a conceptual framework.

I. The Genesis of a Candidate: From Discovery to Designation

The journey of a potential antimalarial drug begins with the identification of a lead compound. This initial step can originate from several strategic approaches, each with its own set of methodologies.

A. High-Throughput Screening (HTS) of Compound Libraries

A primary source of new antimalarial candidates is the high-throughput screening of large, diverse chemical libraries against cultured Plasmodium falciparum parasites. This target-agnostic approach allows for the unbiased identification of molecules that inhibit parasite growth.

Experimental Protocol: In Vitro Asexual Blood-Stage Parasite Viability Assay

-

Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human erythrocytes (O+ blood type) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. The culture medium is typically RPMI 1640 supplemented with AlbuMAX II, L-glutamine, and hypoxanthine.

-

Compound Preparation: Test compounds are serially diluted in dimethyl sulfoxide (B87167) (DMSO) and then further diluted in the culture medium to achieve the desired final concentrations.

-

Assay Plate Preparation: Asynchronous parasite cultures are diluted to a parasitemia of ~0.5% and a hematocrit of 2.5%. This parasite suspension is then added to 384-well microplates containing the pre-diluted compounds.

-

Incubation: The assay plates are incubated for 72 hours under the standard culture conditions.

-

Growth Inhibition Measurement: Parasite viability is assessed using a SYBR Green I-based fluorescence assay. A lysis buffer containing SYBR Green I is added to the plates, which are then incubated in the dark. The fluorescence intensity, proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

A hypothetical "this compound" could emerge from such a screen as a "hit" with potent antiplasmodial activity.

B. Natural Product Discovery

Historically, natural products have been a rich source of antimalarial drugs, with quinine (B1679958) and artemisinin (B1665778) being prime examples.[1][2] The process involves the collection of biological material (plants, fungi, marine organisms), extraction, and fractionation to isolate pure compounds for screening.

C. Structure-Based Drug Design

For known parasitic targets, computational and medicinal chemistry approaches can be used to design novel inhibitors. This involves understanding the three-dimensional structure of a target protein and designing molecules that bind to its active site.

II. Preclinical Development: Characterizing "this compound"

Once a lead compound is identified, it undergoes extensive preclinical evaluation to assess its drug-like properties.

A. In Vitro Activity and Resistance Profile

The initial IC₅₀ values are confirmed, and the compound is tested against a panel of drug-resistant parasite strains to identify any cross-resistance with existing antimalarials.

| Parameter | Hypothetical Data for "this compound" |

| IC₅₀ (3D7, chloroquine-sensitive) | 15 nM |

| IC₅₀ (Dd2, chloroquine-resistant) | 20 nM |

| IC₅₀ (K1, multidrug-resistant) | 25 nM |

| Cytotoxicity (HepG2 cells, CC₅₀) | > 20 µM |

| Selectivity Index (CC₅₀/IC₅₀) | > 1000 |

B. Mechanism of Action Studies

Understanding how a compound kills the parasite is crucial. Experimental approaches include:

-

Target Identification: Using techniques like thermal proteome profiling or genetic approaches to identify the molecular target of the drug.

-

Metabolic Profiling: Assessing the impact of the compound on the parasite's metabolic pathways.

-

Morphological Analysis: Using microscopy to observe the effects of the compound on parasite development.

For instance, many antimalarials interfere with hemoglobin degradation in the parasite's food vacuole.[3]

Logical Relationship: The Drug Discovery Funnel

Caption: A simplified diagram of the drug discovery funnel.

C. In Vivo Efficacy Models

The efficacy of "this compound" would be tested in animal models of malaria, most commonly in mice infected with Plasmodium berghei.

Experimental Protocol: Mouse Model of Malaria (4-day suppressive test)

-

Animal Model: Female BALB/c mice are used.

-

Infection: Mice are inoculated intraperitoneally with P. berghei-infected erythrocytes.

-

Treatment: The test compound is administered orally or via another relevant route once daily for four consecutive days, starting a few hours after infection. A vehicle control group and a positive control group (e.g., treated with chloroquine) are included.

-

Parasitemia Measurement: On day 4 post-infection, thin blood smears are prepared from tail blood, stained with Giemsa, and the percentage of infected red blood cells is determined by microscopy.

-

Efficacy Calculation: The percent suppression of parasitemia is calculated relative to the vehicle-treated control group.

| Dose of "Agent 10" (mg/kg) | Mean Parasitemia (%) | % Suppression |

| Vehicle Control | 25.4 | 0 |

| 10 | 12.7 | 50 |

| 30 | 2.5 | 90 |

| 100 | <0.1 | >99 |

III. Clinical Development: The Path to a New Medicine

If a candidate demonstrates a promising preclinical profile, it may advance to clinical trials in humans, which are conducted in three main phases.

Experimental Workflow: Clinical Trial Phases

Caption: The sequential phases of clinical trials for a new drug.

-

Phase I: The primary goal is to assess the safety, tolerability, and pharmacokinetic profile of the drug in a small group of healthy volunteers.[4]

-

Phase II: The drug is administered to a larger group of individuals who have malaria to evaluate its efficacy and further assess its safety.

-

Phase III: Large-scale, multicenter trials are conducted to confirm the drug's efficacy, monitor side effects, and compare it to existing treatments.[5]

The development of new antimalarial drugs is a lengthy and complex process. The journey of a hypothetical "this compound" from a screening hit to a potential new medicine highlights the multidisciplinary effort required to combat the global challenge of malaria.

References

- 1. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Artemisinin - Wikipedia [en.wikipedia.org]

- 3. Mode of action of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drugs in Development for Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase 3 clinical trial started for the first malaria treatment combining three drugs | Medicines for Malaria Venture [mmv.org]

Initial Screening of Antimalarial Agent 10 Against Drug-Resistant Malaria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents with diverse mechanisms of action. This technical guide details the initial in vitro screening cascade for a promising candidate, "Antimalarial agent 10," against both drug-sensitive and drug-resistant strains of P. falciparum. This document provides a comprehensive overview of the experimental protocols, data analysis, and potential mechanisms of action to guide further preclinical development.

Introduction to this compound

This compound is a novel synthetic compound belonging to the azetidinyl-pyrazole class of molecules. Its development was prompted by computational screening for inhibitors of P. falciparum protein kinases, which are crucial for parasite survival and replication. The core hypothesis is that Agent 10 targets a key signaling pathway in the parasite that is distinct from the mechanisms of action of current frontline antimalarial drugs, thus potentially circumventing existing resistance mechanisms. This guide outlines the initial laboratory evaluation of Agent 10's efficacy, selectivity, and potential mode of action against clinically relevant drug-resistant parasite lines.

Experimental Protocols

In Vitro Parasite Growth Inhibition Assay

The primary efficacy of this compound was determined using a high-throughput SYBR Green I-based fluorescence assay. This method measures the proliferation of intraerythrocytic P. falciparum by quantifying the parasite's DNA.

Methodology:

-

Parasite Culture: Asexual blood stages of chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) P. falciparum strains are maintained in continuous culture in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 µg/mL gentamicin. Cultures are incubated at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.[1]

-

Drug Dilution: this compound and control drugs (chloroquine and artemisinin) are serially diluted in 1% DMSO and plated in 96-well black, clear-bottom microplates.

-

Assay Procedure: Asynchronous parasite cultures with a parasitemia of 1% and 2% hematocrit are added to the drug-containing plates. The plates are incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: Following incubation, the plates are frozen at -80°C to lyse the red blood cells. After thawing, a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1× SYBR Green I is added to each well.

-

Fluorescence Reading: The plates are incubated in the dark at room temperature for 1 hour, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: The 50% inhibitory concentration (IC₅₀) values are determined by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay

To assess the selectivity of this compound, its cytotoxicity against a human cell line (HEK293T) is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4]

Methodology:

-

Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Plating: Cells are seeded into 96-well clear plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of this compound or a positive control (e.g., doxorubicin).

-

MTT Incubation: After a 48-hour incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 4 hours at 37°C.[2][3][4]

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the drug concentration. The selectivity index (SI) is then determined by dividing the CC₅₀ by the IC₅₀ against the parasite.

Data Presentation

The in vitro activity and cytotoxicity of this compound are summarized in the tables below.

Table 1: In Vitro Antiplasmodial Activity of this compound

| Compound | P. falciparum Strain | IC₅₀ (nM) ± SD |

| This compound | 3D7 (Chloroquine-sensitive) | 15.2 ± 2.1 |

| Dd2 (Chloroquine-resistant) | 18.5 ± 3.4 | |

| Chloroquine (B1663885) | 3D7 (Chloroquine-sensitive) | 8.9 ± 1.5 |

| Dd2 (Chloroquine-resistant) | 250.7 ± 25.3 | |

| Artemisinin (B1665778) | 3D7 (Chloroquine-sensitive) | 5.1 ± 0.9 |

| Dd2 (Chloroquine-resistant) | 6.3 ± 1.1 |

Table 2: Cytotoxicity and Selectivity Index of this compound

| Compound | Cell Line | CC₅₀ (µM) ± SD | Selectivity Index (SI) (Dd2) |

| This compound | HEK293T | > 25 | > 1350 |

| Chloroquine | HEK293T | 50.3 ± 5.8 | 200.6 |

| Doxorubicin (Control) | HEK293T | 1.2 ± 0.2 | N/A |

Hypothetical Mechanism of Action

Preliminary data suggests that this compound does not share a mechanism of action with common antimalarials. Unlike chloroquine, its efficacy is not significantly diminished against the Dd2 strain, which exhibits resistance through mutations in the P. falciparum chloroquine resistance transporter (PfCRT).[5][6][7][8][9] Furthermore, its activity profile differs from artemisinin and its derivatives, which are associated with mutations in the Kelch13 protein and subsequent dysregulation of the PI3K/AKT signaling pathway.[10][11][12][13][14]

Based on its design as a kinase inhibitor, it is hypothesized that This compound targets a key parasite-specific protein kinase involved in the regulation of egress or invasion of red blood cells. This is a critical control point in the parasite's lifecycle and a validated target for antimalarial intervention.

To investigate this, further studies will be conducted, including:

-

In vitro resistance selection: Culturing parasites under escalating concentrations of Agent 10 to select for resistant mutants. Whole-genome sequencing of these mutants can identify the gene(s) conferring resistance, thus revealing the drug's target.[15][16][17][18][19]

-

Phosphoproteomics: Comparing the phosphorylation profiles of Agent 10-treated and untreated parasites to identify downstream effects on signaling pathways.

-

Recombinant enzyme inhibition assays: Once a putative kinase target is identified, the inhibitory activity of Agent 10 will be confirmed using the purified recombinant enzyme.

Visualizations

Diagrams

Conclusion

This compound demonstrates potent activity against both chloroquine-sensitive and -resistant strains of P. falciparum with a high selectivity index. These promising initial findings warrant further investigation into its precise mechanism of action and in vivo efficacy. The detailed protocols and data presented in this guide provide a solid foundation for the continued development of this compound as a potential next-generation antimalarial drug.

References

- 1. iddo.org [iddo.org]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Defining the role of PfCRT in Plasmodium falciparum chloroquine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]

- 8. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PfCRT and its role in antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the binding interactions between Plasmodium falciparum Kelch-13 mutant recombinant proteins with artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. malariaworld.org [malariaworld.org]

- 12. Mutations in Plasmodium falciparum Kelch13 (PfK13) dysregulates PI3K/AKT signalling pathway in artemisinin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

The Transmission-Blocking Potential of 10-Aminoartemisinins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global effort to eradicate malaria is increasingly focused on strategies that interrupt the transmission of the Plasmodium parasite from human hosts to mosquito vectors. A key element of this strategy is the development of drugs with potent transmission-blocking capabilities. The 10-aminoartemisinins, a novel class of artemisinin (B1665778) derivatives, have emerged as promising candidates. These compounds, where an amino group replaces the oxygen-bearing substituents at the C-10 position of the artemisinin scaffold, have demonstrated potent activity against the sexual stages (gametocytes) of Plasmodium falciparum, which are responsible for transmission.[1] This technical guide provides an in-depth overview of the transmission-blocking potential of 10-aminoartemisinins, with a focus on quantitative data, experimental protocols, and relevant biological pathways. For the purpose of this guide, "Agent 10" will be used as a representative term for this class of compounds.

Quantitative Data on Transmission-Blocking Activity

The 10-aminoartemisinins have shown significant improvements in activity against both early and late-stage gametocytes compared to dihydroartemisinin (B1670584) (DHA), a key metabolite of current artemisinin-based therapies.[1] Notably, certain sulfonamide and amide derivatives exhibit exceptionally low IC50 values, indicating high potency.[1]

Table 1: In Vitro Gametocytocidal Activity of 10-Aminoartemisinins against P. falciparum (NF54)

| Compound Class | Gametocyte Stage | IC50 (nM) | Fold-increase in activity vs. DHA | Reference |

| Amino-artemisinins (general) | Early (I-III) & Late (IV-V) | < 100 | > 100 | [1] |

| Sulfonamides (compounds 13-17) | Stage V | < 10 | > 100 | [1] |

| Amide (compound 28) | Stage V | < 10 | > 100 | [1] |

| Artemisone | Early (I-III) | 1.94 | - | [2] |

| Artemisone | Late (IV-V) | 1.5 - 42.4 | - | [2] |

Table 2: Pharmacokinetic Properties of Selected 10-Aminoartemisinins in Mice

| Compound | Murine Microsomal Half-life (t1/2) | Intrinsic Liver Clearance (CLint, ml/min/kg) | Total Plasma Clearance (CLtot, ml/min/kg) | Oral Bioavailability (F, %) | Reference |

| Sulfamide derivative | > 150 min | 189.4 | 32.2 | 59 | [3] |

| Artemisone | < 10 min | 302.1 | 42.3 | 32 | [3] |

| Artemiside | 12.4 min | 673.9 | 129.7 | - | [3] |

| Artemether | 17.4 min | 855.0 | 119.7 | 2 | [3] |

Experimental Protocols

The evaluation of transmission-blocking potential relies on specialized in vitro and ex vivo assays. The following are detailed methodologies for key experiments.

Gametocyte Viability Assay

This assay is used to determine the direct effect of a compound on the viability of P. falciparum gametocytes.

1. Gametocyte Culture:

-

P. falciparum NF54 luciferase reporter cell lines are used for gametocyte production.

-

Highly synchronized ring-stage asexual parasites are induced to form gametocytes.[4]

-

Cultures are maintained to produce populations of early-stage (Stage I-III) and late-stage (Stage IV-V) gametocytes.[1][4]

2. Compound Incubation:

-

Serial dilutions of the test compounds (e.g., 10-aminoartemisinins) are prepared.

-

The compounds are added to the gametocyte cultures and incubated for a defined period (e.g., 72 hours).[1]

3. Viability Assessment:

-

Gametocyte viability is assessed using a luciferase assay system. The luciferase signal is proportional to the number of viable gametocytes.[1]

-

IC50 values are calculated from the dose-response curves.

Standard Membrane Feeding Assay (SMFA)

The SMFA is the gold standard for assessing the ability of a compound to block the transmission of parasites from an infected blood meal to mosquitoes.[5]

1. Preparation of Infected Blood Meal:

-

Mature (Stage V) P. falciparum gametocyte cultures are prepared.[5]

-

The test compound at a specific concentration is added to the gametocyte-infected blood. A control group with no compound is also prepared.[5]

2. Mosquito Feeding:

-

Anopheles mosquitoes (e.g., Anopheles gambiae) are starved for several hours.[6]

-

The mosquitoes are allowed to feed on the prepared blood meals through an artificial membrane attached to a feeder maintained at 37°C.[5][6]

3. Mosquito Dissection and Oocyst Counting:

-

After 7-8 days, the midguts of the fed female mosquitoes are dissected.[6]

-

The midguts are stained (e.g., with mercurochrome) to visualize the oocysts.[5]

-

The number of oocysts per midgut is counted under a microscope.

4. Data Analysis:

-

The transmission-blocking activity is determined by comparing the number of infected mosquitoes and the oocyst density in the compound-treated group to the control group.[6]

Visualizations

Experimental Workflow for Standard Membrane Feeding Assay (SMFA)

Caption: Workflow of the Standard Membrane Feeding Assay (SMFA).

Proposed Mechanism of Action of Artemisinin Derivatives

The precise mechanism of action of artemisinins is still under investigation, but it is widely accepted that their activity is dependent on the endoperoxide bridge.

Caption: Proposed mechanism of action for artemisinin derivatives.

Conclusion

The 10-aminoartemisinins represent a significant advancement in the development of antimalarial agents with potent transmission-blocking properties. Their enhanced activity against mature gametocytes, coupled with favorable pharmacokinetic profiles for some derivatives, makes them strong candidates for inclusion in future antimalarial combination therapies. Further research and clinical development are warranted to fully realize the potential of these compounds in the global effort to eradicate malaria.

References

- 1. Frontiers | Optimal 10-Aminoartemisinins With Potent Transmission-Blocking Capabilities for New Artemisinin Combination Therapies–Activities Against Blood Stage P. falciparum Including PfKI3 C580Y Mutants and Liver Stage P. berghei Parasites [frontiersin.org]

- 2. journals.asm.org [journals.asm.org]

- 3. malariaworld.org [malariaworld.org]

- 4. Frontiers | Streamlined and Robust Stage-Specific Profiling of Gametocytocidal Compounds Against Plasmodium falciparum [frontiersin.org]

- 5. Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [jove.com]

- 6. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Targets of the Novel Antimalarial Agent MMV390048

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target identification and characterization of the novel antimalarial compound MMV390048. This agent, emerging from the 2-aminopyridine (B139424) class of small molecules, has demonstrated potent activity against multiple life cycle stages of the Plasmodium parasite, including drug-resistant strains, positioning it as a promising candidate for future malaria control and eradication efforts.[1][2] This document details the experimental methodologies employed to identify its primary molecular target, presents quantitative data on its efficacy, and visualizes the key biological pathways and experimental workflows.

Executive Summary